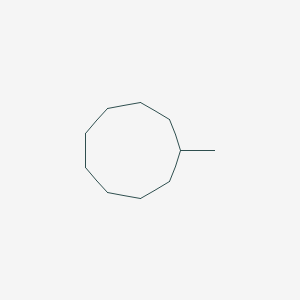
5,7-Dichloro-8-quinolyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolyl N-phenylcarbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a phenylcarbamate group at position 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl N-phenylcarbamate typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-8-quinolyl N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction often carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Hydrolysis: Major products include 5,7-dichloro-8-hydroxyquinoline and aniline.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-quinolyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Limited industrial applications, primarily used in research and development.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved remain a subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar structural features but lacking the phenylcarbamate group.
5,7-Dichloro-8-quinolinol benzoate: Another derivative with a benzoate ester group instead of the phenylcarbamate.
Uniqueness
5,7-Dichloro-8-quinolyl N-phenylcarbamate is unique due to its specific substitution pattern and the presence of the phenylcarbamate group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
83685-83-0 |
|---|---|
Molekularformel |
C16H10Cl2N2O2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
InChI-Schlüssel |
GHVKGOZMCZYQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)
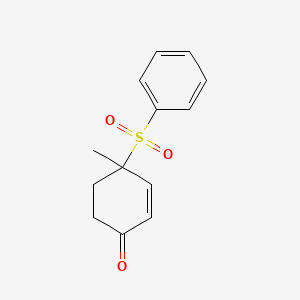
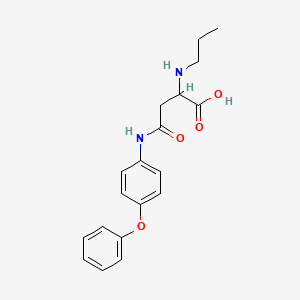

![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
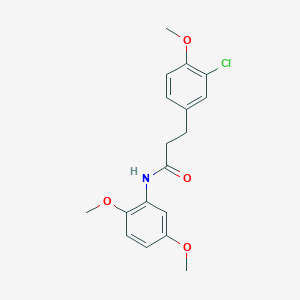
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
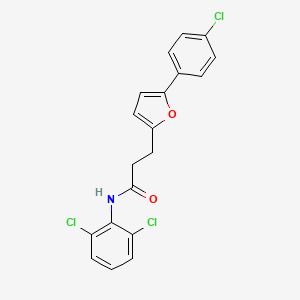
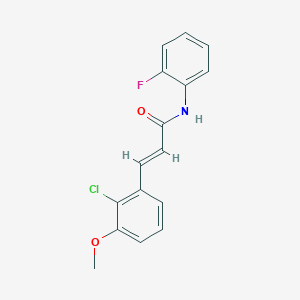


![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
